6-Bromo-2,2-dimethylnaphthalen-1(2H)-one
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Overview
Description
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one is an organic compound belonging to the naphthalene family It features a bromine atom and two methyl groups attached to the naphthalene ring, making it a brominated derivative of 2,2-dimethylnaphthalen-1(2H)-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one typically involves bromination of 2,2-dimethylnaphthalen-1(2H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or light to facilitate the bromination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, ensuring high yield and purity. The reaction conditions would be optimized for temperature, solvent, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming naphthoquinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 2,2-dimethylnaphthalen-1(2H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Naphthoquinones or other oxidized derivatives.
Reduction: 2,2-Dimethylnaphthalen-1(2H)-one.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one would depend on its specific application. In general, the bromine atom and the naphthalene ring can interact with various molecular targets, influencing biological pathways or chemical reactions. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylnaphthalen-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-2,2-dimethylnaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Fluoro-2,2-dimethylnaphthalen-1(2H)-one: Contains a fluorine atom, which can significantly alter its chemical behavior compared to the brominated compound.
Uniqueness
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and potential biological activities.
Properties
Molecular Formula |
C12H11BrO |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
6-bromo-2,2-dimethylnaphthalen-1-one |
InChI |
InChI=1S/C12H11BrO/c1-12(2)6-5-8-7-9(13)3-4-10(8)11(12)14/h3-7H,1-2H3 |
InChI Key |
BSNNSEAEGHFYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(C1=O)C=CC(=C2)Br)C |
Origin of Product |
United States |
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